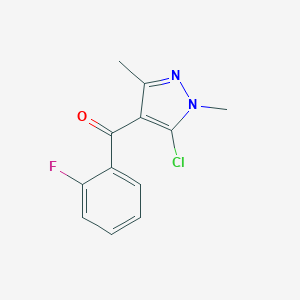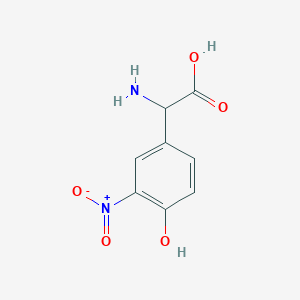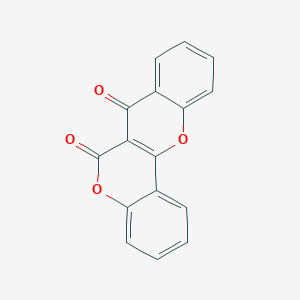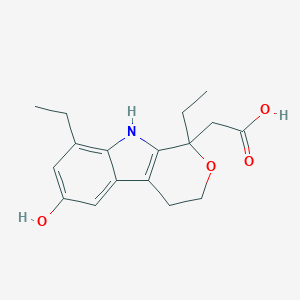
6-Hydroxyetodolac
Overview
Description
6-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The compound has the chemical formula C₁₇H₂₁NO₄ and is known for its anti-inflammatory properties .
Mechanism of Action
Target of Action
6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension this compound, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
Similar to other NSAIDs, the anti-inflammatory effects of this compound result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .
Result of Action
The primary result of the action of this compound is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, this compound reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Biochemical Analysis
Biochemical Properties
6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.
Molecular Mechanism
It is known that etodolac, the parent compound of this compound, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that this compound may have similar effects.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyetodolac typically involves the hydroxylation of etodolac. The process begins with the preparation of etodolac, which is synthesized by reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid . The hydroxylation step introduces a hydroxyl group at the 6th position of the indole ring, forming this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding and cost-effective methods to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyetodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Hydroxyetodolac has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in the metabolism of NSAIDs.
Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.
6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.
Indomethacin: Another NSAID with a similar mechanism of action.
Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWDDBALZVXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101901-06-8 | |
| Record name | 6-Hydroxyetodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAK-901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?
A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []
Q2: Does this compound possess any significant anti-inflammatory activity?
A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


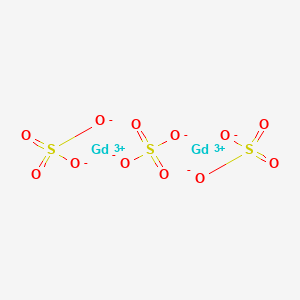
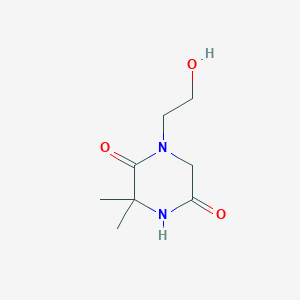
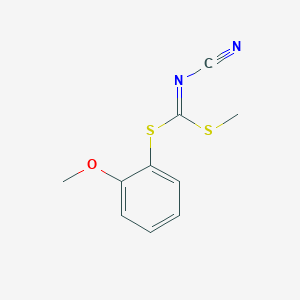
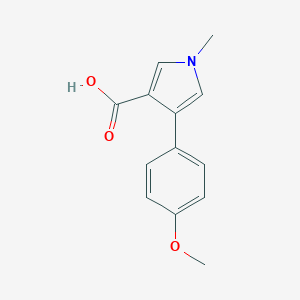
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
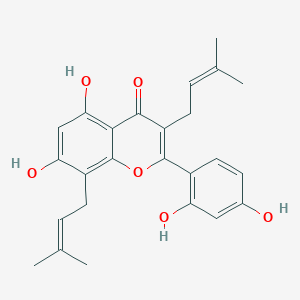
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
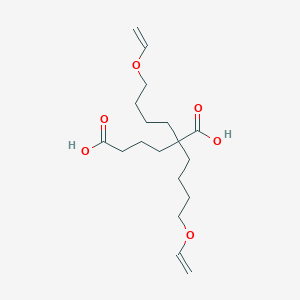

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
